molecular formula C12H13IN4 B1482022 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2098108-30-4

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No. B1482022
CAS RN: 2098108-30-4
M. Wt: 340.16 g/mol
InChI Key: UGSHAUNJMNVLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Cyclocondensation of Ethylene Diamine and 2,3-Dichloropyrazine : This reaction combines ethylene diamine with 2,3-dichloropyrazine to form the desired compound .
  • Biocatalytic Synthesis : Certain microorganisms can produce alkyl pyrazines, including 2-methylpyrazine, through fermentation processes .

Molecular Structure Analysis

The molecular formula of 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine is C~11~H~11~IN~4~ . Its structure consists of two fused pyrazine rings, with the cyclopropylmethyl group and iodine substituent attached to one of the rings .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : The pyrazine rings can participate in cross-coupling reactions, potentially forming more complex structures .

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately -29°C .
  • Boiling Point : The boiling point is around 135°C at 761 mmHg .
  • Refractive Index : The refractive index at 20°C is 1.504 .

Safety and Hazards

  • Flammable : The compound is classified as a flammable liquid (Hazard Statement H226) .
  • Oral Toxicity : It is categorized as Acute Toxicity Category 4 for oral exposure (Hazard Statement H302) .

properties

IUPAC Name

2-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN4/c1-8-11(13)12(10-6-14-4-5-15-10)16-17(8)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSHAUNJMNVLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C3=NC=CN=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
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2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
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2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
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2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
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2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
Reactant of Route 6
2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine

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